molecular formula C8H22Cl2N2 B1433606 Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride CAS No. 1803597-86-5

Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride

Cat. No. B1433606
M. Wt: 217.18 g/mol
InChI Key: XHVYWRHIXDLBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride” is a chemical compound with the CAS Number: 1803597-86-5 . Its IUPAC name is N2,N4,2-trimethylpentane-2,4-diamine dihydrochloride . The molecular weight of this compound is 217.18 .

Scientific Research Applications

Spectroscopic Identification and Derivatization

Spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction, have been utilized for the identification and derivatization of novel cathinones, showcasing the chemical's relevance in forensic science and analytical methodologies. This approach aids in the classification and understanding of chemical properties and potential applications of similar compounds (Nycz et al., 2016).

Drug Synthesis and Antagonist Development

In pharmaceutical research, derivatives of the chemical have been explored for their therapeutic potentials. For example, synthesis processes have been developed for key intermediates targeting specific receptors, demonstrating the chemical's importance in the creation of novel therapeutics (Hashimoto et al., 2002). Additionally, pharmacological characterization of specific derivatives has identified potential applications in treating diseases and conditions like malaria and depression (Dola et al., 2016).

Molecular Structure Analysis

The detailed analysis of molecular structures through techniques like X-ray diffraction and NMR spectroscopy has enabled the understanding of complex interactions and the design of molecules with desired properties. These studies facilitate the exploration of new materials, catalysts, and drugs by providing insights into molecular geometries, binding affinities, and reactivity (Żabiński et al., 2010).

Catalysis and Green Chemistry

Research into catalyst-free methodologies for selective chemical reactions using sustainable sources highlights the role of related chemical structures in advancing green chemistry practices. These methods aim to reduce environmental impact by minimizing hazardous reagents and utilizing renewable resources (Zou et al., 2020).

properties

IUPAC Name

2-N,4-N,2-trimethylpentane-2,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2.2ClH/c1-7(9-4)6-8(2,3)10-5;;/h7,9-10H,6H2,1-5H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVYWRHIXDLBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)NC)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride
Reactant of Route 2
Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride
Reactant of Route 3
Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride
Reactant of Route 4
Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride
Reactant of Route 5
Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride

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